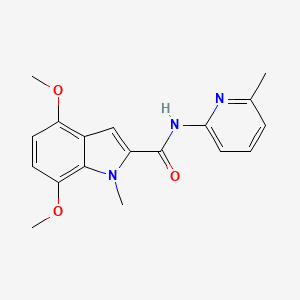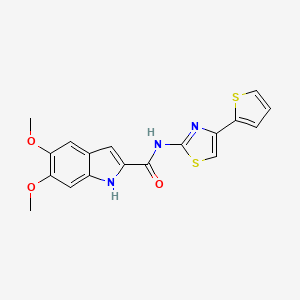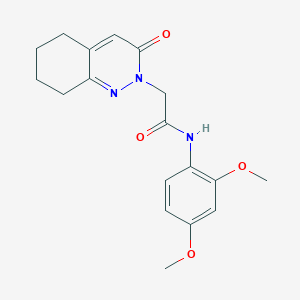
4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Carboxamide Formation: The carboxamide group at the 2-position can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
N-Methylation and Pyridine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, indole derivatives are known for their activity against various biological targets. This compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
In medicinal chemistry, 4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide may be investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific biological pathways, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other functional materials.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole core is known to bind to various protein targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the pyridine substitution, which may affect its biological activity.
1-Methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups, potentially altering its chemical reactivity and biological properties.
4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks both the N-methyl and pyridine substitutions, which could significantly change its overall profile.
Uniqueness
The presence of both methoxy groups and the 6-methylpyridin-2-yl substitution in 4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide makes it unique. These structural features may enhance its binding affinity to certain biological targets or alter its chemical reactivity, making it a compound of interest for further study.
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-11-6-5-7-16(19-11)20-18(22)13-10-12-14(23-3)8-9-15(24-4)17(12)21(13)2/h5-10H,1-4H3,(H,19,20,22) |
InChI Key |
IYVPJPNKDLZGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10984838.png)
![N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B10984839.png)
![3-(3-acetyl-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B10984846.png)
![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B10984852.png)
![N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10984853.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10984864.png)

![7-(5-Bromothiophen-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10984872.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide](/img/structure/B10984878.png)
![N-[4-(acetylamino)phenyl]-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide](/img/structure/B10984893.png)
![Methyl 2-{[3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10984894.png)


